Cgp 52608

概要

説明

CGP 52608 は、レチノイン酸受容体関連オーファン受容体アルファの合成リガンドです。メラトニンの核および膜シグナル伝達を調査するための生化学的ツールとして使用されてきました。 さらに、this compound は抗関節炎活性を示し、関節リウマチの治療の可能性について研究されてきました .

準備方法

CGP 52608 の合成には、チアゾリジン環の形成が含まれます。合成経路には通常、3-アリル-4-オキソ-チアゾリジン-2-イリデンと 4-メチル-チオセミカルバゾンの特定の条件下での反応が含まれます。 反応条件には、多くの場合、ジメチルスルホキシドなどの溶媒の使用と、約 20 °C に維持される温度が含まれます

化学反応の分析

CGP 52608 は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進できます。

還元: 還元反応には、水素化リチウムアルミニウムなどの試薬を使用する可能性があります。

置換: 特にチアゾリジン環で求核置換反応が起こる可能性があります。

一般的な試薬と条件: ジメチルスルホキシド、過酸化水素、水素化リチウムアルミニウムなどの試薬が一般的に使用されます。反応条件には通常、制御された温度と特定の溶媒が含まれます。

主要な生成物: これらの反応から形成される主要な生成物には、反応の種類に応じて、this compound の酸化または還元された誘導体などがあります.

4. 科学研究への応用

This compound は、幅広い科学研究への応用が期待できます。

化学: 核レセプターの研究のための合成リガンドとして使用されます。

生物学: this compound は、メラトニンのシグナル伝達経路とその細胞プロセスへの影響を調査するために使用されてきました。

医学: この化合物は、関節リウマチの治療に可能性を示しており、その抗関節炎作用について研究されてきました。 .

産業: 工業的な応用は限られていますが、this compound は研究における役割から、新しい治療薬の開発に役立ちます.

科学的研究の応用

Antiproliferative Effects

Research has demonstrated that CGP 52608 exhibits significant antiproliferative effects on various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in colon cancer cells (Colon 38) and breast cancer cells (MCF-7), suggesting its potential as a therapeutic agent in oncology .

Table 1: Antiproliferative Effects of this compound on Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Colon 38 | 15.2 | Induction of apoptosis through nuclear receptor activation |

| MCF-7 | 12.5 | Modulation of estrogen signaling pathways |

Inhibition of Tumor Growth

In animal models, this compound has been shown to inhibit tumor growth effectively. For example, in murine models of breast cancer, treatment with this compound resulted in reduced tumor size and weight compared to control groups . This highlights its potential utility in developing novel cancer therapies.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Studies indicate that this compound can suppress chronic inflammation, making it a candidate for treating autoimmune diseases such as rheumatoid arthritis . The ability to modulate inflammatory pathways through nuclear receptors presents a promising avenue for therapeutic development.

Table 2: Anti-inflammatory Effects of this compound

| Inflammatory Model | Effect Observed |

|---|---|

| Rat Adjuvant Arthritis | Significant reduction in joint inflammation and destruction |

| Murine Models of Inflammation | Decreased cytokine production and immune cell infiltration |

Potential in Melatonin Research

Given its structural similarity to melatonin, this compound serves as a functional analogue that can help elucidate the role of melatonin in various biological processes. Its selective action on nuclear receptors allows researchers to differentiate between the effects mediated by melatonin's membrane receptors versus those mediated by nuclear receptors .

Clinical Trials

While extensive clinical trials are still needed to fully understand the therapeutic potential of this compound, preliminary studies suggest promise in treating specific cancers and inflammatory conditions. The compound's unique mechanism may lead to fewer side effects compared to traditional therapies .

作用機序

CGP 52608 は、レチノイン酸受容体関連オーファン受容体アルファを選択的に活性化することでその効果を発揮します。この活性化は、さまざまな細胞プロセスに関与する遺伝子発現の調節につながります。この化合物の作用機序には、受容体への結合が含まれ、その後、核および膜シグナル伝達経路に影響を与えます。 この相互作用により、抗炎症作用と抗増殖作用がもたらされ、関節リウマチや特定のがんなどの病気の治療に役立ちます .

類似化合物との比較

CGP 52608 は、レチノイン酸受容体関連オーファン受容体アルファを選択的に活性化する点でユニークです。類似の化合物には、以下が含まれます。

チアゾリジンジオン: これらの化合物は、核レセプターも標的としていますが、選択性と効果が異なる場合があります。

メラトニン: 構造的には類似していませんが、メラトニンは核レセプターの調節における機能的な類似性を共有しています。

その他の合成リガンド: This compound のような、核レセプターを標的とするが、特定の受容体選択性と生物学的効果が異なる化合物

特性

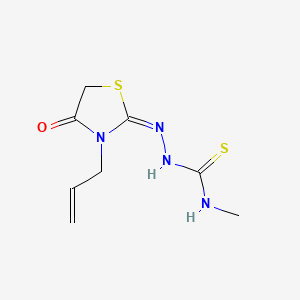

IUPAC Name |

1-methyl-3-[(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4OS2/c1-3-4-12-6(13)5-15-8(12)11-10-7(14)9-2/h3H,1,4-5H2,2H3,(H2,9,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYJDIHOSRTMSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NN=C1N(C(=O)CS1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027518 | |

| Record name | CGP 52608 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87958-67-6 | |

| Record name | N-Methyl-2-[4-oxo-3-(2-propen-1-yl)-2-thiazolidinylidene]hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87958-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CGP 52608 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。